Gosogliptin is derived from a class of compounds known as pyrimidine derivatives. It is specifically designed to inhibit the DPP-4 enzyme, which plays a crucial role in glucose metabolism. The compound's structure allows it to bind effectively to the active site of DPP-4, thereby blocking its activity and enhancing insulin secretion in response to meals.
The synthesis of Gosogliptin involves several key steps:
Gosogliptin's molecular structure can be characterized by its unique arrangement of atoms that includes a pyrimidine ring system. The molecular formula is C₁₃H₁₈N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure and purity of Gosogliptin .
Gosogliptin participates in several chemical reactions typical for DPP-4 inhibitors:
The compound's interactions can be quantitatively analyzed using enzyme kinetics studies which measure its inhibitory potency against DPP-4 .
The mechanism of action for Gosogliptin involves:
This dual action results in lower blood glucose levels postprandially (after meals), making it effective for managing type 2 diabetes .
Gosogliptin exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Gosogliptin is primarily applied in:
The drug's ability to improve glycemic control while having a favorable side effect profile makes it a significant addition to diabetes treatment options .
Dipeptidyl peptidase-4 (DPP-4) inhibitors emerged as a transformative class for type 2 diabetes mellitus (T2DM) treatment by targeting the enzymatic degradation of incretin hormones (GLP-1 and GIP). These hormones potentiate glucose-dependent insulin secretion, and their stabilization enhances glycemic control without direct insulin secretion. Early DPP-4 inhibitors like sitagliptin and vildagliptin established the therapeutic paradigm, but their designs faced challenges in selectivity, pharmacokinetics, and off-target effects. The rational design of Gosogliptin originated from optimizing the pyrrolidine scaffold—a proline mimetic that occupies the S1 pocket of DPP-4’s catalytic site. This domain features a hydrophobic cavity (Tyr631, Val656, Trp662) and a catalytic triad (Ser630-Asp708-His740), requiring inhibitors to form hydrogen bonds with Glu205/206 and Tyr662 for competitive binding [2] [9]. Gosogliptin’s structure was engineered to leverage these interactions while minimizing affinity for homologous enzymes (e.g., DPP-8/9, FAP), reducing risks of immunosuppression or hepatotoxicity observed in earlier inhibitors [6] [9].
Gosogliptin’s core integrates a cis-configured (2S,4S)-4-aminopyrrolidine with strategic fluorination to enhance potency and metabolic stability:
Table 1: Structural Features of Gosogliptin vs. Benchmark Pyrrolidine-Based DPP-4 Inhibitors
Compound | Core Scaffold | S1 Binding Group | S2 Binding Group | Selectivity (DPP-4 vs. DPP-8/9) |
---|---|---|---|---|
Gosogliptin | (2S,4S)-aminopyrrolidine | 3,3-Difluoropyrrolidine | Pyrimidinyl-piperazine | >10,000-fold [8] |
Saxagliptin | (1S)-aminohydroxyadamantane | Cyanopyrrolidine | Hydroxyl-adamantane | ~400-fold [9] |
Vildagliptin | Cyanopyrrolidine | Cyanopyrrolidine | Morpholino-carbonyl | ~300-fold [9] |
Pfizer’s original synthesis of Gosogliptin (PF-00734200) involved a 12-step sequence with low overall yield (15–18%), primarily due to chiral resolution bottlenecks and protecting group manipulations [3] [10]:
Lafrance and Caron (2012) redesigned the route to 8 steps, improving atom economy (62%) and eliminating chromatography [3] [10]:
Table 2: Comparative Analysis of Gosogliptin Synthetic Routes
Parameter | Original Pfizer Route (2009) | Optimized Route (2012) |
---|---|---|
Total Steps | 12 | 8 |
Overall Yield | 18% | 62% |
Chromatography Steps | 4 | 0 (Crystallization only) |
Racemization Risk | High (C2 center) | Low |
Cost per Kilogram (USD) | ~$12,000 | ~$4,500 |
Gosogliptin’s manufacturing employs solvent reduction, catalysis, and waste-stream innovations to align with green chemistry principles:
Table 3: Green Chemistry Metrics in Gosogliptin Production
Metric | Pre-Green Process | Current Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 120 | 35 | 71% reduction |
Organic Solvent Waste (L/kg) | 800 | 110 | 86% reduction |
Energy Consumption (kWh/kg) | 300 | 90 | 70% reduction |
Heavy Metal Content (ppm) | 500 (Sn residues) | <1 | ~100% reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7